N'-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a hydroxymethanimidamide group at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide typically involves the reaction of 4-chloro-6-methylpyrimidine with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-6-methylpyrimidin-2-yl)acetamide
- Benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine
- 4-chloro-6-methylpyrimidin-2-yl)methanol
Uniqueness
N’-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxymethanimidamide group, in particular, differentiates it from other similar pyrimidine derivatives and contributes to its specific reactivity and applications.
Properties
CAS No. |
108789-58-8 |
---|---|
Molecular Formula |
C6H7ClN4O |
Molecular Weight |
186.60 g/mol |
IUPAC Name |
N'-(4-chloro-6-methylpyrimidin-2-yl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C6H7ClN4O/c1-4-2-5(7)11-6(10-4)8-3-9-12/h2-3,12H,1H3,(H,8,9,10,11) |
InChI Key |
DZNVAWVSXQHJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CNO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.